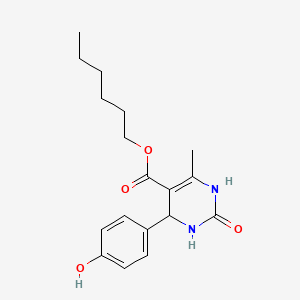

Hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived dihydropyrimidinone (DHPM) characterized by a hexyl ester chain, a 4-hydroxyphenyl substituent at the C4 position, and a methyl group at C4. DHPMs are known for their pharmacological versatility, including anticancer, antihypertensive, and enzyme-inhibitory activities . The hexyl variant’s synthesis likely follows the classic Biginelli protocol, involving a one-pot condensation of hexyl acetoacetate, 4-hydroxybenzaldehyde, and urea under acidic conditions, analogous to ethyl ester derivatives .

Properties

Molecular Formula |

C18H24N2O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H24N2O4/c1-3-4-5-6-11-24-17(22)15-12(2)19-18(23)20-16(15)13-7-9-14(21)10-8-13/h7-10,16,21H,3-6,11H2,1-2H3,(H2,19,20,23) |

InChI Key |

WGLKDOVNLXLDHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The Biginelli reaction employs 4-hydroxybenzaldehyde , hexyl acetoacetate , and urea in the presence of an acid catalyst. The reaction proceeds via cyclocondensation to form the tetrahydropyrimidine core.

Catalytic Conditions

-

Catalysts : Lewis acids (e.g., CuCl₂·2H₂O) or ionic liquids (e.g., DIPEAc) enhance yields. DIPEAc enables room-temperature reactions with 85–95% yields.

-

Solvents : Solvent-free conditions or ethanol minimize environmental impact.

-

Time/Temperature : Microwave irradiation (30–60 min at 80°C) reduces reaction time compared to conventional heating (3–12 hours).

Example Protocol :

-

Combine 4-hydroxybenzaldehyde (10 mmol), hexyl acetoacetate (10 mmol), urea (12 mmol), and DIPEAc (4 mL).

-

Stir at room temperature for 2 hours.

-

Isolate the product via filtration and recrystallization (yield: 92%).

Mechanochemical Synthesis

Mortar-Pestle Grinding

Solid-state synthesis avoids solvents, aligning with green chemistry principles:

Optimized Conditions

Microwave irradiation accelerates reaction kinetics:

Table 1 : Comparison of Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Time (min) | 15 | 180 |

| Yield (%) | 94 | 82 |

| Energy Consumption | Low | High |

Transesterification of Ethyl Ester Precursors

Synthesis of Hexyl Acetoacetate

Hexyl acetoacetate, a key precursor, is synthesized via transesterification:

Ester Exchange in Target Compound

Cyclocondensation with O-Methylisourea

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and antioxidant properties due to the presence of the hydroxy group, which can participate in redox reactions and hydrogen bonding .

- Biological Activity

- Synthesis and Derivatives

Antibacterial Activity

A study examined the antibacterial properties of this compound against several bacterial strains. Results indicated that the compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Potential

In another investigation focusing on cancer cell lines, this compound was evaluated for its cytotoxic effects. The findings revealed that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of Hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Chain

The ester chain length significantly impacts physicochemical and biological properties:

- Ethyl esters (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-DHPM): Exhibit moderate lipophilicity, with melting points ranging from 87–125°C depending on substituents .

- Methyl esters : Shorter chains reduce hydrophobicity, as seen in Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM, which has an IC50 of 15.7 µM against thymidine phosphorylase (TP) .

- Long-chain esters (e.g., (Z)-Octadec-9-enyl derivatives): These are often oils or low-melting solids (e.g., 86–136°C), suggesting reduced crystallinity and enhanced membrane permeability due to increased lipophilicity .

Table 1: Impact of Ester Chain on Physical Properties

*Predicted based on chain-length trends.

Substituent Modifications at the C4 Position

The C4 aromatic group influences electronic properties and target interactions:

Table 2: C4 Substituent Effects

Oxo vs. Thioxo Modifications at C2

Replacing the 2-oxo group with 2-thioxo alters electronic properties and bioactivity:

- 2-Oxo derivatives : Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-DHPM binds strongly to bovine serum albumin (BSA) via hydrogen bonds .

- 2-Thioxo derivatives : (Z)-Octadec-9-enyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM shows improved radical scavenging (IC50 = 0.6 mg/mL) due to sulfur’s redox activity .

Biological Activity

Hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 306285-61-0) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse sources.

The compound features a tetrahydropyrimidine ring structure characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 332.394 g/mol

The presence of the hydroxy group on the phenyl ring enhances its reactivity and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Microwave-assisted synthesis : This technique allows for rapid heating and improved yields.

- Mechanochemical methods : Utilizing mortar and pestle techniques to facilitate reactions.

- Green chemistry approaches : Employing environmentally friendly solvents and reagents to minimize waste and enhance safety .

Biological Activity

Research indicates that compounds related to tetrahydropyrimidines exhibit a broad spectrum of biological activities. The biological activity of this compound can be summarized as follows:

Anticancer Properties

Several studies have demonstrated that derivatives of tetrahydropyrimidines possess anticarcinogenic properties. For instance, Bignelli compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antihypertensive Effects

Tetrahydropyrimidine derivatives are also recognized for their antihypertensive effects. They may act as calcium channel modulators, thereby influencing vascular tone and blood pressure regulation .

Enzyme Interaction

The phenolic hydroxyl group in the compound can participate in hydrogen bonding and redox reactions, which are crucial for enzyme interactions. This suggests potential roles in modulating enzymatic activity relevant to various physiological processes .

Case Studies

- Anticancer Activity : In a study focusing on the anticancer effects of related tetrahydropyrimidines, it was observed that certain derivatives could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

- Antihypertensive Mechanisms : Another research highlighted the compound's ability to lower blood pressure in hypertensive rat models through vasodilation mechanisms mediated by calcium channels .

Data Summary

The following table summarizes the key biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate to achieve high yield and purity?

- Methodology :

- Reaction Conditions : Use reflux conditions with ethanol or dichloromethane as solvents to stabilize intermediates and avoid decomposition .

- Catalysts : Urea or thiourea can facilitate cyclization via the Biginelli reaction mechanism, but catalytic acids (e.g., HCl) may improve regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is critical to isolate the pure product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this tetrahydropyrimidine derivative?

- Methodology :

- NMR : H and C NMR (e.g., δ 2.27–3.48 ppm for methyl/ester groups, aromatic protons at 6.91–7.75 ppm) confirm substituent positions and ring conformation .

- X-ray Crystallography : Resolves boat/chair conformations of the tetrahydropyrimidine ring and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- Mass Spectrometry : HRMS (e.g., [M+H] at m/z 270.08) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally similar tetrahydropyrimidines?

- Methodology :

- Assay Validation : Standardize cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial) and control for solvent effects (e.g., DMSO concentration) .

- SAR Analysis : Compare substituent effects (e.g., bromine at meta vs. para positions) using IC data to identify activity drivers .

- Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or bacterial enzymes .

Q. What computational strategies are recommended to predict the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and MESP surfaces .

- TD-DFT : Simulate UV-Vis spectra (e.g., λ~270–300 nm) and compare with experimental data to validate charge-transfer transitions .

Q. How can solvent polarity and temperature be leveraged to control regioselectivity in derivative synthesis?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 4-hydroxyphenyl group, while non-polar solvents stabilize intermediates for alkylation .

- Kinetic vs. Thermodynamic Control : Low temperatures (−10°C) favor kinetic products (e.g., monosubstituted derivatives), while higher temperatures (80°C) drive thermodynamically stable products .

Q. What challenges arise in crystallizing tetrahydropyrimidine derivatives, and how can they be addressed?

- Methodology :

- Crystal Engineering : Use slow evaporation from ethanol/water mixtures to promote hydrogen-bonded networks (R(8) motifs) .

- SHELX Refinement : Apply TWIN/BASF commands in SHELXL to handle twinning or disorder in high-symmetry space groups .

Q. How do steric and electronic effects of the hexyl ester group influence the compound’s reactivity compared to methyl/ethyl analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.